N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyridinylmethyl group substituted with a furan-3-yl moiety. This compound is structurally designed to combine the electron-rich aromatic systems of furan and pyridine with the sulfonamide pharmacophore, which is commonly associated with biological activity, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-26(22,15-2-4-17-18(9-15)25-8-7-24-17)20-11-13-1-3-16(19-10-13)14-5-6-23-12-14/h1-6,9-10,12,20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJSFDFMNYPTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyridine moiety, and a benzo[d][1,4]dioxine framework. The sulfonamide group is also crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 358.41 g/mol.
Research indicates that this compound exhibits various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains, suggesting potential as an antibiotic agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Antimicrobial Activity
The compound has been tested against several bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into a novel antibiotic.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.1 |
| MCF7 (breast cancer) | 4.7 |
| A549 (lung cancer) | 6.0 |
The structure–activity relationship studies indicate that modifications to the sulfonamide group can enhance anticancer activity.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of similar sulfonamide compounds against fungal infections, providing a comparative baseline for evaluating this compound's antifungal properties .
- Anticancer Mechanism Investigation : Research detailed in PMC explored the anticancer mechanisms of various benzo[d][1,4]dioxine derivatives. It was found that compounds with similar scaffolds could inhibit cell cycle progression and promote apoptosis in tumor cells .
- Insecticidal Properties : A patent review indicated that derivatives with similar pyridine structures exhibited insecticidal activity, suggesting potential applications in agricultural pest control .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a multifaceted structure that includes:
- Furan ring
- Pyridine ring
- Benzo[b][1,4]dioxine moiety
- Sulfonamide group
The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like chromatography are often employed for purification purposes.
Antimicrobial Properties
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, making this compound a candidate for further exploration in the treatment of bacterial infections.
Enzyme Inhibition
Research has indicated that this compound may exhibit inhibitory effects on specific enzymes relevant to various diseases:
- α-glucosidase : Inhibitors of this enzyme are crucial in managing Type 2 diabetes mellitus by slowing carbohydrate absorption.
- Acetylcholinesterase : Inhibition of this enzyme is significant in the treatment of Alzheimer's disease, as it helps increase acetylcholine levels in the brain.
A study demonstrated the synthesis of related sulfonamide compounds that showed promising results as dual inhibitors of these enzymes, highlighting the therapeutic potential of compounds within this chemical class .
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing new sulfonamide derivatives based on the benzo[b][1,4]dioxine scaffold. The synthesized compounds were screened for their inhibitory activity against α-glucosidase and acetylcholinesterase. The results indicated that several derivatives exhibited significant inhibitory effects, suggesting their potential as therapeutic agents for diabetes and neurodegenerative disorders .
Case Study 2: Structure-Activity Relationship
Another research effort explored the structure-activity relationship (SAR) of sulfonamide derivatives. By systematically modifying the structural components of these compounds, researchers were able to identify key features that enhance biological activity against target enzymes. This approach is critical for guiding future drug design efforts involving this compound .
Comparison with Similar Compounds
Key Observations :
- The target compound’s furan-pyridine substituent may influence reactivity similarly to thiophene-containing analogs (e.g., compound 73), where electron-rich heterocycles enhance nucleophilic substitution efficiency .
- Spiro-annulated systems (e.g., 4f) exhibit lower yields due to steric hindrance, suggesting that the furan-pyridine group in the target compound could offer a synthetic advantage .
Physical Properties
Melting points (m.p.) and solubility are critical for pharmaceutical development:
| Compound ID | m.p. Range (°C) | Solubility Notes | Reference |
|---|---|---|---|
| 5f () | 129–130 | Crystallizes as white solid | |
| 4f () | 191–193 | White crystals, moderate Rf | |
| CS-0309467 () | Not reported | Soluble in DMF (research use) |
Key Observations :
- The target compound’s furan-pyridine group may lower its melting point compared to spiro-annulated derivatives (e.g., 4f) due to reduced molecular rigidity.
Structural Implications :
- The furan group in the target compound may enhance π-π stacking interactions with biological targets compared to thiophene or cyclooctane substituents.
- The pyridinylmethyl linker could improve blood-brain barrier penetration relative to bulkier substituents (e.g., cyclooctane in 5f) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
